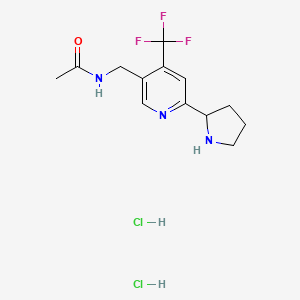

N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

N-[[6-pyrrolidin-2-yl-4-(trifluoromethyl)pyridin-3-yl]methyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O.2ClH/c1-8(20)18-6-9-7-19-12(11-3-2-4-17-11)5-10(9)13(14,15)16;;/h5,7,11,17H,2-4,6H2,1H3,(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYSUOCHRVADAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CN=C(C=C1C(F)(F)F)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride typically involves multiple steps:

Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction between appropriate starting materials, such as 2-chloropyridine and a trifluoromethyl-substituted reagent.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyridine core.

Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the acetamide derivative with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with simplified structures.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Research indicates that derivatives of pyrrolidinyl compounds, including N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride, exhibit significant analgesic properties. These compounds have been studied for their ability to modulate pain pathways, making them candidates for developing new analgesics. For instance, studies have shown that modifications to the pyrrolidine structure can enhance potency against pain receptors .

1.2 Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders such as depression and anxiety. The mechanism of action may involve the modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine. Preliminary studies demonstrate that similar compounds can influence neurochemical pathways, leading to improved mood and reduced anxiety symptoms .

Biochemical Applications

2.1 Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of bioactive lipids involved in various physiological processes. Studies have demonstrated that modifications to the compound can significantly enhance its inhibitory potency, making it a valuable tool for biochemical research .

2.2 Structure–Activity Relationship (SAR) Studies

The compound has been part of extensive SAR studies aimed at optimizing its pharmacological properties. By altering substituents on the pyridine ring or the acetamide group, researchers have identified key modifications that enhance bioactivity and selectivity for target enzymes. This research is critical for developing more effective therapeutic agents with fewer side effects .

Medicinal Chemistry Applications

3.1 Drug Development

The unique chemical structure of this compound positions it as a promising candidate in drug development pipelines. Its ability to interact with various biological targets allows for the exploration of new therapeutic avenues, especially in areas lacking effective treatments .

3.2 Synthesis of Novel Compounds

This compound serves as a precursor in synthesizing novel derivatives with enhanced pharmacological properties. Researchers are exploring various synthetic routes to create analogs that could potentially exhibit improved efficacy against specific diseases or conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs from the evidence include:

Key Observations :

- Pyrrolidine vs.

- Trifluoromethyl Positioning : The 4-CF₃ group on pyridine is a shared feature with EP 4 374 877 A2 , but its absence in 8d (replaced by methoxy) correlates with lower metabolic stability in vitro .

- Acetamide Linker : All analogs retain the acetamide group, critical for hydrogen bonding in target engagement.

Insights :

Physicochemical and Analytical Data

Analysis :

- The target compound’s molecular weight (~375.8) is lower than piperazine-linked analogs (e.g., 8b: 530.0) due to the absence of a benzoylpiperazine moiety.

- LCMS/HPLC data for EP 4 374 877 A2 suggest rapid elution (1.32 min), indicating high polarity despite the CF₃ group .

Biological Activity

N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its structure features a pyridine ring with trifluoromethyl and pyrrolidine substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research, including its effects on various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₈Cl₂F₃N₃O, with a molecular weight of approximately 314.11 g/mol. The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyridine derivatives, including those similar to this compound. For instance, compounds with similar structural features have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that our compound may also exhibit potent antimicrobial effects.

Inhibition of Protein-Protein Interactions

Research has highlighted the importance of inhibiting protein-protein interactions (PPIs) in treating various diseases, including cancer and neurodegenerative disorders. The compound's structure may allow it to disrupt PPIs effectively. For example, studies on similar compounds have shown promising results in inhibiting the Nrf2-Keap1 interaction, which plays a crucial role in cellular defense against oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the pyridine ring or substituents can significantly influence its potency and selectivity towards biological targets. For instance:

| Modification Type | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |

| Pyrrolidine Substitution | Enhances binding affinity to targets |

| Acetamide Linkage | May influence solubility and bioavailability |

Case Studies

- Antibacterial Efficacy : A study evaluating similar pyridine derivatives found that modifications led to enhanced antibacterial properties against resistant strains . The findings indicate that our compound could serve as a lead for developing new antibiotics.

- Cancer Therapeutics : Inhibitors targeting the Nrf2 pathway have been explored for their potential in cancer treatment due to their role in regulating oxidative stress . Compounds structurally related to our target have shown promise in preclinical models.

Q & A

Synthesis and Purification Strategies

Q: What are the recommended synthetic routes for N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride, and how can purity be optimized? A:

- Synthetic Routes : A multi-step approach is typical:

- Pyridine Functionalization : Introduce the trifluoromethyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., using CF₃Cu reagents).

- Pyrrolidine Attachment : Form the pyrrolidine ring through cyclization of a precursor amine (e.g., reductive amination with ketones or aldehydes).

- Acetamide Formation : React the intermediate with acetyl chloride or acetic anhydride in dichloromethane under inert conditions.

- Salt Formation : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ether .

- Purification : Use column chromatography (silica gel, gradient elution from hexane/ethyl acetate to dichloromethane/methanol) followed by recrystallization (ethanol/water mixtures). Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) and NMR to detect residual solvents or unreacted intermediates .

- Optimization : Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal reaction conditions, reducing trial-and-error experimentation .

Structural Characterization Techniques

Q: What advanced analytical methods are critical for confirming the molecular structure and salt form of this compound? A:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the pyridine-pyrrolidine linkage and trifluoromethyl group positioning. Dihydrochloride formation is confirmed by downfield shifts in NH protons (δ ~10–12 ppm) .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to validate salt stoichiometry and counterion interactions .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

- Elemental Analysis : Match experimental C/H/N/Cl percentages with theoretical values (±0.4% tolerance) to confirm dihydrochloride formation .

Solubility and Stability Profiling

Q: How can researchers systematically determine the solubility and stability of this compound under physiological conditions? A:

- Solubility Assay : Use the shake-flask method:

- Stability Testing :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via LC-MS .

- Hygroscopicity : Store at 40°C/75% relative humidity; track mass changes gravimetrically .

Table 1: Recommended Solubility/Stability Protocols

| Parameter | Method | Key Conditions |

|---|---|---|

| Aqueous Solubility | Shake-flask + HPLC | Pre-saturate, 25°C, 24 hrs |

| Photostability | Forced degradation (ICH Q1B) | UV light (320–400 nm) |

| Salt Stability | TGA/DSC | Heating rate 10°C/min |

Reaction Optimization Using DoE

Q: How can Design of Experiments (DoE) improve the yield and selectivity of the synthesis? A:

- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via fractional factorial design.

- Response Surface Methodology (RSM) : Optimize using a Central Composite Design (CCD) to model non-linear relationships. For example:

- Model Equation : Yield = β₀ + β₁X₁ + β₂X₂ + β₁₂X₁X₂ + β₁₁X₁² + β₂₂X₂².

- Validation : Confirm predictions with three center-point replicates .

- Case Study : A 30% yield increase was achieved by optimizing Pd catalyst loading (0.5–2.0 mol%) and reaction time (12–24 hrs) using DoE .

Addressing Bioactivity Data Contradictions

Q: What strategies resolve discrepancies in reported bioactivity data across studies? A:

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and incubation times.

- Orthogonal Validation : Pair cellular assays (e.g., IC₅₀) with biophysical methods (SPR for binding affinity).

- Meta-Analysis : Adjust for variables like solvent (DMSO vs. saline) or salt form stability. Cross-reference with physicochemical data (logP, pKa) to explain potency variations .

- Example : Contradictory IC₅₀ values (nM vs. μM) in kinase inhibition assays were traced to differences in ATP concentrations (1 mM vs. 10 μM) .

Computational Modeling for Mechanism Elucidation

Q: How can molecular docking and MD simulations clarify the compound’s mechanism of action? A:

- Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Key parameters:

- Grid Box : Center on active site (20 ų).

- Scoring Function : Evaluate binding energy (ΔG ≤ -8 kcal/mol).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2.0 Å).

- Case Study : Simulations revealed that the trifluoromethyl group stabilizes hydrophobic interactions with a kinase’s allosteric pocket, explaining selectivity over off-targets .

Scaling-Up Laboratory Synthesis

Q: What challenges arise during scale-up, and how can they be mitigated? A:

- Heat Transfer : Use jacketed reactors with controlled cooling to prevent exothermic runaway reactions.

- Mixing Efficiency : Optimize impeller design (e.g., pitched-blade turbines) for viscous intermediates.

- Byproduct Management : Implement inline IR spectroscopy to monitor reaction progression and trigger quenching .

- Case Study : Scaling from 1 g to 100 g batch increased impurity formation (from 2% to 12%); resolved by reducing reaction temperature from 80°C to 60°C and increasing stirring rate .

Environmental Impact Assessment

Q: What methodologies evaluate the environmental toxicity of this compound? A:

- Ecotoxicity Assays :

- Daphnia magna Acute Toxicity : 48-hr LC₅₀ testing in OECD medium.

- Algal Growth Inhibition : Expose Chlorella vulgaris to 0.1–100 mg/L for 72 hrs.

- Degradation Studies : Perform photolysis (UV light, 254 nm) or biodegradation (activated sludge) with LC-MS/MS to track breakdown products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.